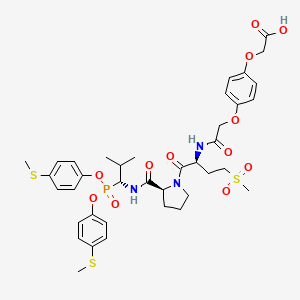

Neutrophil elastase inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H48N3O12PS3 |

|---|---|

Molecular Weight |

866.0 g/mol |

IUPAC Name |

2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid |

InChI |

InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1 |

InChI Key |

AKDBLYVEJOWVHL-KIVZLOICSA-N |

Isomeric SMILES |

CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |

Canonical SMILES |

CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of BAY-678: A Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of BAY-678, a highly potent and selective inhibitor of human neutrophil elastase (HNE). Due to the limited specific information on a compound designated "Neutrophil elastase inhibitor 6," this document focuses on BAY-678 as a representative and well-characterized inhibitor of this critical enzyme. The information presented herein is intended to support research and development efforts in the fields of inflammation, respiratory diseases, and other pathological conditions where neutrophil elastase plays a significant role.

Executive Summary

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon release during inflammation, it can degrade a wide range of extracellular matrix proteins, contributing to tissue damage and perpetuating the inflammatory cascade. BAY-678 is an orally bioavailable and cell-permeable small molecule that effectively and selectively inhibits HNE activity. Its mechanism of action is centered on the reversible, non-covalent binding to the active site of HNE, thereby preventing substrate cleavage and downstream pro-inflammatory signaling. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of acute lung injury and emphysema.

Mechanism of Action

The primary mechanism of action of BAY-678 is the direct and reversible inhibition of human neutrophil elastase . By binding to the enzyme's active site, BAY-678 prevents the breakdown of key extracellular matrix components such as elastin, collagen, and fibronectin. This action directly mitigates the tissue-destructive effects of excessive HNE activity observed in various inflammatory diseases.

Downstream Signaling Pathways

Neutrophil elastase is known to activate pro-inflammatory signaling cascades, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] HNE can activate these pathways through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) and Protease-Activated Receptor-2 (PAR2).[1][4][5][6]

Inhibition of HNE by compounds like BAY-678 is expected to attenuate the activation of these pathways. By preventing HNE-mediated signaling, these inhibitors can reduce the transcription and release of pro-inflammatory cytokines and chemokines, such as IL-8, IL-6, and TNF-α, thereby dampening the overall inflammatory response.[2][7] Specifically, the inhibition of NF-κB activation is achieved by preventing the degradation of its inhibitor, IκBα, which would otherwise be triggered by HNE-activated signaling.[7] Similarly, the phosphorylation of key MAPK components like p38 would be reduced.[2][4]

Figure 1: Simplified signaling pathway of Neutrophil Elastase and the inhibitory action of BAY-678.

Quantitative Data

The potency and selectivity of BAY-678 have been quantified in various biochemical assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of BAY-678

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 20 nM | Human Neutrophil Elastase | [2] |

| Ki | 15 nM | Human Neutrophil Elastase | [2] |

| Ki | 700 nM | Mouse Neutrophil Elastase | [2] |

Table 2: Selectivity of BAY-678

| Protease Family | Selectivity | Comments | Reference |

| Serine Proteases | >2,000-fold | Tested against a panel of 21 other serine proteases. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of neutrophil elastase inhibitors like BAY-678.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of a compound against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35)

-

Test compound (e.g., BAY-678) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (HNE without inhibitor) and a negative control (assay buffer only).

-

Add HNE to all wells except the negative control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Figure 2: General workflow for an in vitro Neutrophil Elastase inhibition assay.

In Vivo Acute Lung Injury (ALI) Model

This protocol outlines a general procedure for inducing and evaluating the efficacy of a neutrophil elastase inhibitor in a mouse model of ALI.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., BAY-678) formulated for oral or other appropriate administration route

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia

Procedure:

-

Acclimatize mice to the laboratory conditions for at least one week.

-

Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg) dissolved in sterile PBS. A control group receives PBS only.

-

Administer the test compound (e.g., BAY-678) at various doses at a specified time point before or after LPS challenge. A vehicle control group receives the formulation vehicle only.

-

At a predetermined time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Analyze the BAL fluid for total and differential cell counts (especially neutrophils), total protein concentration (as a measure of lung permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Collect lung tissue for histological analysis to assess lung injury, including inflammatory cell infiltration, edema, and structural damage.

-

Evaluate the efficacy of the test compound by comparing the measured parameters between the treated groups and the LPS-only group.

Conclusion

BAY-678 represents a significant advancement in the development of targeted therapies for inflammatory diseases driven by neutrophil elastase. Its high potency, selectivity, and oral bioavailability make it a valuable tool for both basic research and clinical investigation. The detailed understanding of its mechanism of action, centered on the direct inhibition of HNE and the subsequent suppression of pro-inflammatory signaling pathways, provides a strong rationale for its further development. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of BAY-678 and other novel neutrophil elastase inhibitors in relevant preclinical models.

References

- 1. Neutrophil elastase promotes neointimal hyperplasia by targeting toll-like receptor 4 (TLR4)-NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. karger.com [karger.com]

- 4. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil-derived elastase induces TGF-beta1 secretion in human airway smooth muscle via NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Neutrophil Elastase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a vital role in host defense against pathogens.[1][2] However, its dysregulation and excessive activity are implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.[3][4][5] This has made HNE a significant therapeutic target for drug development efforts over the last two decades.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of HNE inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.

Key Classes and Structure-Activity Relationships of HNE Inhibitors

The development of potent and selective HNE inhibitors has been a major focus of medicinal chemistry. Several classes of inhibitors have been explored, each with distinct SAR profiles.

Mechanism-Based Inhibitors

Mechanism-based inhibitors, or suicide inhibitors, form a covalent bond with the active site serine (Ser195) of HNE, leading to irreversible inactivation.

-

1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Scaffold : A series of carboxylate derivatives based on this scaffold have been shown to be potent HNE inhibitors. SAR studies on this class revealed that the S' subsites of HNE can accommodate a variety of large, hydrophobic groups, a feature that can be exploited to enhance selectivity over other proteases like neutrophil proteinase 3 (Pr3).[5]

-

α-Keto-1,3,4-Oxadiazoles : Compounds incorporating this moiety have been developed as orally active HNE inhibitors. These molecules are designed to covalently bind to the Ser-195 hydroxyl group of HNE.[6]

Non-Eletrophilic and Non-Covalent Inhibitors

Concerns about the potential for off-target effects with covalent inhibitors have driven the development of non-electrophilic compounds.

-

N-Benzoylindazole Derivatives : Quantitative structure-activity relationship (QSAR) models have been developed for this class of inhibitors. Key descriptors influencing their inhibitory activity include the average Wiener index, Kier benzene-likeliness index, subpolarity parameter, average shape profile index of order 2, and folding degree index.[7]

-

Dihydropyrimidone (DHPI) Inhibitors : These inhibitors occupy the S1 and S2 subsites of HNE. 3D-QSAR models have highlighted the importance of shape, hydrophobicity, and electrostatics for their inhibitory activity.[8]

-

Sulfonanilide-Containing Inhibitors : A series of pivaloyloxy benzene (B151609) derivatives containing a sulfonanilide moiety have been identified as potent and selective HNE inhibitors.[9]

Natural Product-Derived Inhibitors

Natural sources have provided a rich scaffold diversity for the discovery of novel HNE inhibitors.

-

Peptide Inhibitors : Many potent peptide-based HNE inhibitors have been isolated from natural sources like fungi, bacteria, and sponges, with IC50 values ranging from nanomolar to micromolar concentrations.[4] For instance, Lyngbyastatin 7, a cyclic depsipeptide, inhibits HNE with an IC50 of 23 nM.[4]

-

Nigranoic Acid Esters : Nigranoic acid and its ester derivatives have demonstrated significant HNE inhibitory activity, with IC50 values in the micromolar range.[10][11]

-

Cinnamic Acid Derivatives : SAR studies on cinnamic acid derivatives have shown that aromatic ortho-dihydroxy groups combined with a lipophilic residue are important for optimal binding to the HNE active site.[12]

Quantitative Data on HNE Inhibitors

The following tables summarize the inhibitory potency of representative compounds from different classes.

| Inhibitor Class | Compound | Potency (IC50/Ki) | Reference |

| Natural Peptides | Lyngbyastatin 7 | 23 nM (IC50) | [4] |

| Natural Peptides | Molassamide | 0.11 µM (IC50) | [4] |

| Natural Peptides | Cyclotheonellazole A | 0.034 nM (IC50) | [4] |

| Fungal Metabolites | Compounds 71-74 | 10.0 - 12.0 µM (IC50) | [13] |

| Nigranoic Acid Derivatives | Nigranoic Acid | 3.77 µM (IC50) | [10] |

| Nigranoic Acid Derivatives | Ester 3h (phenyl substituted with bromine) | < 3.77 µM (IC50) | [10] |

| Nigranoic Acid Derivatives | Ester 3b (phenyl substituted with trimethoxyls) | < 3.77 µM (IC50) | [10] |

| Kunitz-type Peptides | Lyd_37798 | 32.36 nM (Ki) | [14] |

| Kunitz-type Peptides | Myl_35212i1 | 76.45 nM (Ki) | [14] |

| Isoxazolones (2-NCO derivatives) | Compound 7d | 20–70 nM (IC50) | [1] |

Experimental Protocols

The evaluation of HNE inhibitors involves a series of in vitro and in vivo assays.

In Vitro HNE Inhibition Assay

Objective: To determine the potency of a compound to inhibit HNE activity.

Materials:

-

Human Neutrophil Elastase (HNE) enzyme

-

Fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

Test compounds

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, HNE enzyme, and the test compound dilution.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

For mechanism-based inhibitors, a time-dependent inhibition assay is performed by incubating the enzyme and inhibitor for various time points before adding the substrate to determine the rate of inactivation (kinact) and the inhibition constant (KI).[5][15]

Visualizing Key Pathways and Processes

The following diagrams illustrate important concepts in HNE inhibition and drug discovery.

Caption: A generalized workflow for the discovery and optimization of HNE inhibitors.

Caption: The role of HNE in inflammation and the point of intervention for HNE inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Structure on Inhibitory Activity in a Series of Mechanism-Based Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of orally active nonpeptidic inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship analysis of human neutrophil elastase inhibitors using shuffling classification and regression trees and adaptive neuro-fuzzy inference systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of nigranoic acid esters as novel human neutrophil elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure activity relationship studies of cinnamic acid derivatives as inhibitors of human neutrophil elastase revealed by ligand docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 14. Discovery of new neutrophil elastase inhibitors through Meloidae genome and transcriptome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]

Alvelestat (AZD9668): A Technical Overview of a Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat (B605355), also known as AZD9668 and initially referred to as Neutrophil elastase inhibitor 6, is an orally bioavailable and reversible inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in the pathogenesis of several respiratory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD), and bronchiectasis.[2][3] By binding to and inhibiting NE, alvelestat mitigates NE-mediated inflammatory responses, thereby preventing lung tissue damage and potentially improving lung function.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of alvelestat.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

| Synonyms | AZD9668, MPH966, this compound |

| Molecular Formula | C₂₅H₂₂F₃N₅O₄S |

| Molecular Weight | 545.53 g/mol |

| CAS Number | 848141-11-7 |

Discovery and Synthesis

The discovery and synthesis of alvelestat are detailed in the patent WO2005026123, with the specific synthesis described in Example 94. The synthesis is a multi-step process culminating in the final compound.

Experimental Protocol: Synthesis of Alvelestat

A detailed, step-by-step synthesis protocol is outlined below, based on the principles described in the patent literature. This process involves the formation of key intermediates and their subsequent coupling to yield the final active pharmaceutical ingredient.

Step 1: Synthesis of Intermediate A (Pyridone Core)

-

Reaction: A multi-component reaction involving an acetoacetate (B1235776) derivative, an amine with a trifluoromethylphenyl group, and a pyrazole (B372694) derivative.

-

Reagents: Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-3-oxobutanoate, 3-(trifluoromethyl)aniline, and a suitable cyclizing agent.

-

Conditions: The reaction is typically carried out in a high-boiling point solvent such as diphenyl ether at elevated temperatures (e.g., 200-250 °C) to facilitate the condensation and cyclization.

-

Purification: The resulting pyridone intermediate is purified by crystallization or column chromatography.

Step 2: Synthesis of Intermediate B (Amine Side Chain)

-

Reaction: Preparation of the (5-(methylsulfonyl)pyridin-2-yl)methanamine (B1399389) side chain.

-

Reagents: Starting from 2-methyl-5-(methylthio)pyridine, which is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The methyl group is then brominated using N-bromosuccinimide (NBS) and subsequently converted to the amine.

-

Conditions: Oxidation is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. Bromination is often initiated by light or a radical initiator. The final amination can be achieved through various methods, such as the Gabriel synthesis or by displacement of the bromide with an amine equivalent.

-

Purification: Each step requires appropriate work-up and purification, often involving extraction and chromatography.

Step 3: Final Coupling Reaction

-

Reaction: Amide bond formation between the carboxylic acid of the pyridone core (Intermediate A, after hydrolysis of the ester) and the amine side chain (Intermediate B).

-

Reagents: The carboxylic acid of Intermediate A, (5-(methylsulfonyl)pyridin-2-yl)methanamine (Intermediate B), and a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

-

Conditions: The reaction is carried out in an inert solvent like N,N-dimethylformamide (DMF) or DCM at room temperature. A base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acid formed.

-

Purification: The final product, alvelestat, is purified by column chromatography followed by crystallization to obtain a solid of high purity.

Caption: Synthetic workflow for Alvelestat (AZD9668).

Mechanism of Action and Signaling Pathway

Neutrophil elastase is a key mediator of tissue damage in inflammatory lung diseases. In a healthy state, its activity is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT). In conditions like AATD, a deficiency in AAT leads to unchecked NE activity. Alvelestat acts as a competitive, reversible inhibitor of NE, restoring the protease-antiprotease balance.

Caption: Neutrophil Elastase signaling pathway and the inhibitory action of Alvelestat.

Pharmacological Data

In Vitro Activity

| Parameter | Value | Species | Assay Conditions |

| IC₅₀ | 12 nM | Human | Cell-free assay |

| Kᵢ | 9.4 nM | Human | Cell-free assay |

| pIC₅₀ | 7.9 | Human | - |

| Selectivity | >600-fold | - | Selective for NE over other serine proteases |

| IC₅₀ (Zymosan-stimulated whole blood) | 46 nM | Human | - |

| IC₅₀ (Cell-associated) | 48 nM | Human | - |

In Vivo Activity

| Animal Model | Treatment | Key Findings |

| Mouse (Smoke-induced airway inflammation) | 6 mg/kg | Decreased number of neutrophils in bronchoalveolar lavage fluid (BALF) |

| Guinea Pig (Chronic smoke-induced inflammation) | - | Prevented airspace enlargement and small airway remodeling |

| Rat/Mouse (Human NE-induced lung injury) | Oral administration | Prevented lung hemorrhage and increase in matrix protein degradation products in BALF |

Experimental Protocols for Biological Assays

Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening potential NE inhibitors.

-

Materials:

-

Neutrophil Elastase (human)

-

NE Assay Buffer

-

Fluorometric substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)

-

Alvelestat (or test inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

-

-

Procedure:

-

Prepare a working solution of NE in Assay Buffer.

-

Add 50 µL of the diluted NE solution to all wells of the microplate.

-

Prepare serial dilutions of Alvelestat or the test inhibitor. Add 25 µL of the inhibitor solutions to the respective wells. For the enzyme control, add 25 µL of Assay Buffer.

-

Mix the contents of the wells and incubate the plate at 37°C for 5 minutes.

-

Prepare a substrate reaction mix by diluting the fluorometric substrate in Assay Buffer.

-

Add 25 µL of the Substrate Reaction Mix to each well to initiate the reaction.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30 minutes, with readings taken every 1-2 minutes.

-

The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control.

-

Zymosan-Stimulated Whole Blood Assay

This ex vivo assay measures the ability of an inhibitor to suppress NE release from activated neutrophils in a physiologically relevant matrix.

-

Materials:

-

Freshly collected human whole blood (with anticoagulant, e.g., citrate)

-

Zymosan A suspension (e.g., 10 mg/mL in saline)

-

Alvelestat (or test inhibitor)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

-

Incubator shaker (37°C)

-

Centrifuge

-

NE activity assay kit

-

-

Procedure:

-

Pre-warm the whole blood and other reagents to 37°C.

-

In microcentrifuge tubes, add a small volume of Alvelestat or test inhibitor at various concentrations.

-

Add 1 mL of whole blood to each tube and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Add 100 µL of the zymosan suspension to stimulate neutrophil degranulation. For the unstimulated control, add 100 µL of saline.

-

Incubate the tubes for 30 minutes in a shaking incubator at 37°C.

-

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the NE activity in the plasma samples using a suitable NE activity assay.

-

Caption: Workflow for the Zymosan-stimulated whole blood assay.

In Vivo Cigarette Smoke-Induced Lung Inflammation Model

This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics the pathology of COPD.

-

Animals:

-

Male C57BL/6 mice (6-8 weeks old)

-

-

Materials:

-

Whole-body inhalation exposure system

-

Standard research cigarettes

-

Alvelestat (for oral administration)

-

Vehicle control

-

Equipment for bronchoalveolar lavage (BAL) and lung tissue processing

-

-

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Grouping: Divide mice into experimental groups: Air-exposed + vehicle, Smoke-exposed + vehicle, and Smoke-exposed + Alvelestat (at various doses).

-

Smoke Exposure: Expose the smoke groups to the smoke of a set number of cigarettes per day (e.g., 4-6 cigarettes), 5 days a week, for a period of several weeks (e.g., 4-12 weeks) in a whole-body inhalation chamber. The air-exposed group is exposed to filtered air under the same conditions.

-

Drug Administration: Administer Alvelestat or vehicle orally (e.g., by gavage) daily, starting before or during the smoke exposure period.

-

Endpoint Analysis (at the end of the study):

-

Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

-

Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and lymphocytes.

-

Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the BAL fluid.

-

Process lung tissue for histopathological analysis to assess inflammation and structural changes (e.g., emphysema).

-

-

Conclusion

Alvelestat (AZD9668) is a well-characterized, potent, and selective inhibitor of neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory lung disease. Its oral bioavailability and reversible mechanism of action make it a promising therapeutic candidate for diseases driven by excessive neutrophil elastase activity. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development for respiratory diseases.

References

An In-depth Technical Guide to Neutrophil Elastase Inhibitor Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, contributing to the degradation of phagocytosed pathogens. However, its dysregulation and excessive activity in the extracellular space are implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has rendered neutrophil elastase a significant therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the principles governing the binding and kinetics of neutrophil elastase inhibitors. Due to the limited public information on a specific compound designated "Neutrophil elastase inhibitor 6," this document will focus on the broader mechanistic and quantitative aspects of NE inhibition, utilizing well-characterized inhibitors as illustrative examples. We will delve into the quantitative parameters that define inhibitor potency and mechanism, detail the experimental protocols for their determination, and visualize the complex biological and experimental processes involved.

Quantitative Data on Neutrophil Elastase Inhibitors

The efficacy and mechanism of action of a neutrophil elastase inhibitor are defined by several key quantitative parameters. These include the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), the association rate constant (k_on), and the dissociation rate constant (k_off). Below is a compilation of these values for some well-studied NE inhibitors.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |

| Sivelestat | Reversible, Competitive | 19 - 49[1] | - | - | - |

| AZD9668 (Alvelestat) | Reversible, Non-covalent | 12[2] | 9.4[2][3] | - | - |

| Elafin | Reversible | 9.5[4] | - | - | - |

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Irreversible, Covalent | - | - | - | - |

Experimental Protocols

The determination of the binding and kinetic parameters of neutrophil elastase inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.

Determination of IC50 using a Fluorometric Assay

This protocol is based on the principles used in commercially available neutrophil elastase inhibitor screening kits.

Principle: The assay measures the activity of neutrophil elastase by its ability to cleave a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AFC or (Z-Ala-Ala-Ala-Ala)₂Rh110)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test inhibitor compounds

-

Positive control inhibitor (e.g., Sivelestat)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test inhibitor in Assay Buffer.

-

Reconstitute the neutrophil elastase and fluorogenic substrate in Assay Buffer to their recommended working concentrations.

-

-

Assay Protocol:

-

Add a fixed volume of the serially diluted test inhibitor to the wells of the 96-well plate.

-

Include wells for a positive control (known inhibitor) and a negative control (vehicle/Assay Buffer).

-

Add a fixed volume of the neutrophil elastase solution to all wells except for a blank (substrate only).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) over a specified time period in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Determination of Kinetic Constants (k_on, k_off, Ki) using Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (neutrophil elastase) immobilized on a sensor surface. The change in the refractive index at the sensor surface upon binding and dissociation is proportional to the mass change, allowing for the determination of association and dissociation rates.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified human neutrophil elastase

-

Test inhibitor compounds

-

Immobilization buffer (e.g., sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified neutrophil elastase in the immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test inhibitor in running buffer over the immobilized neutrophil elastase surface (association phase).

-

Follow with an injection of running buffer alone to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

-

After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (Ki) can then be calculated as the ratio of k_off to k_on (Ki = k_off / k_on).

-

Visualizations

Signaling Pathway

Caption: NE-induced MUC1 gene expression signaling pathway.

Experimental Workflow

Caption: General workflow for NE inhibitor screening.

Inhibition Mechanisms

Caption: Comparison of reversible and irreversible inhibition.

References

The Role of Neutrophil Elastase Inhibitors in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator in the pathogenesis of numerous inflammatory diseases. While essential for host defense, its dysregulated activity contributes significantly to tissue destruction and perpetuation of inflammatory cascades in conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of NE inhibitors in inflammatory diseases, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

It is important to note that while this guide covers the broad class of neutrophil elastase inhibitors, specific information regarding "Neutrophil elastase inhibitor 6 (compound 113)" is limited in publicly accessible scientific literature. It is known to be an irreversible phosphonate-based inhibitor.[1] Therefore, this document will focus on well-characterized inhibitors to illustrate the principles and potential of this therapeutic class.

The Role of Neutrophil Elastase in Inflammation

Neutrophil elastase is stored in the azurophilic granules of neutrophils and is released upon neutrophil activation at sites of inflammation. Its primary physiological role is the degradation of proteins from invading pathogens. However, in chronic inflammatory states, excessive NE activity leads to the breakdown of critical extracellular matrix components, including elastin, collagen, and fibronectin.[2] This enzymatic activity not only causes direct tissue damage but also amplifies the inflammatory response by:

-

Cleaving and activating pro-inflammatory cytokines and chemokines.

-

Stimulating mucus hypersecretion in the airways. [3]

-

Impairing innate immunity by cleaving opsonins and complement receptors. [2]

-

Activating cell surface receptors, such as proteinase-activated receptor-2 (PAR2), to promote inflammation and pain. [4]

Key Neutrophil Elastase Inhibitors and Their Mechanisms of Action

A variety of neutrophil elastase inhibitors have been developed, ranging from endogenous proteins to small molecules with different mechanisms of inhibition.

-

Sivelestat: A synthetic, competitive, and selective inhibitor of neutrophil elastase.[5] It is clinically approved in some countries for the treatment of acute lung injury (ALI) and ARDS associated with systemic inflammatory response syndrome (SIRS).[5]

-

Alvelestat (AZD9668): An oral, potent, and reversible inhibitor of neutrophil elastase that has been investigated for the treatment of COPD and bronchiectasis.[6][7]

-

Tiprelestat (Elafin): A recombinant form of the endogenous human protein elafin, which is a potent and reversible inhibitor of both neutrophil elastase and proteinase 3.[8] It is being developed for pulmonary arterial hypertension (PAH).[8]

-

Phosphonate-based Inhibitors: A class of irreversible inhibitors that form a covalent bond with the active site serine of neutrophil elastase. These are primarily in the preclinical stages of development and are characterized by high potency.[2][9]

Data Presentation: Quantitative Comparison of NE Inhibitors

The following tables summarize key quantitative data for prominent neutrophil elastase inhibitors.

| Inhibitor | Type | Target | IC50 (Human NE) | Ki (Human NE) | Reference(s) |

| Sivelestat | Small Molecule | Neutrophil Elastase | 44 nM | 200 nM | [5] |

| Alvelestat (AZD9668) | Small Molecule | Neutrophil Elastase | pIC50: 7.9 nM | 9.4 nM | [6] |

| Tiprelestat (Elafin) | Protein | Neutrophil Elastase, Proteinase 3 | - | 0.08 nM | [3][10] |

| Phosphonate-based (Compound 111) | Small Molecule | Neutrophil Elastase | - | kinact/KI = 4,236,800 M-1s-1 | [1] |

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

| Study | Disease Model | Inhibitor | Key Findings | Reference(s) |

| Phase II Trial | Bronchiectasis | AZD9668 (60 mg twice daily for 4 weeks) | Improved FEV1 by 100 mL compared to placebo (p=0.006). | [11] |

| Phase IIb Trial | COPD | AZD9668 (60 mg twice daily for 12 weeks) | No significant improvement in FEV1 compared to placebo. | [12] |

| Meta-analysis of RCTs | ALI/ARDS | Sivelestat | Reduced 28-30 day mortality (RR=0.81), shortened mechanical ventilation time, and ICU stays. | [13] |

| Retrospective Cohort Study | Pediatric ARDS | Sivelestat | Higher cumulative survival compared to the control group (p=0.028). | [14] |

Table 2: Summary of Clinical Trial Data for Neutrophil Elastase Inhibitors

Experimental Protocols

In Vitro Neutrophil Elastase Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for screening and characterizing NE inhibitors.

Objective: To determine the inhibitory activity of a test compound on purified human neutrophil elastase.

Materials:

-

Purified Human Neutrophil Elastase

-

Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeO-Suc-AAPV-AFC)

-

Assay Buffer

-

Test compounds and a known inhibitor (e.g., Sivelestat) as a positive control

-

96-well black microplates

-

Fluorometric microplate reader (e.g., Ex/Em = 485/525 nm or 400/505 nm)[15]

Procedure:

-

Reagent Preparation:

-

Reconstitute and dilute the neutrophil elastase to a working concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor.

-

-

Assay:

-

To the wells of a 96-well plate, add the assay buffer, followed by the test compound or control inhibitor.

-

Add the diluted neutrophil elastase to all wells except for the blank/no enzyme control.

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is commonly used to evaluate the efficacy of anti-inflammatory agents.

Objective: To assess the ability of a neutrophil elastase inhibitor to mitigate LPS-induced lung inflammation and injury in mice.

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

-

Induction of Lung Injury:

-

Inhibitor Administration:

-

Administer the neutrophil elastase inhibitor at a predetermined dose and route (e.g., intraperitoneal injection or oral gavage) either before (prophylactic) or after (therapeutic) the LPS challenge.[19] The vehicle is administered to the control group.

-

-

Sample Collection and Analysis (e.g., 24 hours post-LPS):

-

Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

BALF Analysis: Perform total and differential cell counts (especially neutrophils), and measure total protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Lung Tissue Analysis:

-

Histology: Perfuse, fix, and embed the lungs for sectioning and staining (e.g., Hematoxylin and Eosin) to assess lung injury, including edema, alveolar hemorrhage, and inflammatory cell infiltration.[17]

-

Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil accumulation.

-

-

Animal Model: Cigarette Smoke (CS)-Induced COPD

This model mimics key features of human COPD.

Objective: To evaluate the long-term effects of a neutrophil elastase inhibitor on the development of emphysema and airway inflammation.

Procedure:

-

Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) or rats for at least one week.[20]

-

Chronic CS Exposure:

-

Inhibitor Administration:

-

Administer the neutrophil elastase inhibitor daily via a suitable route (e.g., oral gavage) throughout the CS exposure period.

-

-

Endpoint Analysis:

-

After the exposure period, assess lung function parameters (e.g., using a small animal ventilator).

-

Collect BALF for cell counts and cytokine analysis.

-

Process lung tissue for histological analysis to measure mean linear intercept (a measure of airspace enlargement/emphysema) and small airway wall thickness (a measure of airway remodeling).[22]

-

Visualizations: Signaling Pathways and Workflows

Caption: NE-induced MUC1 expression signaling pathway and point of intervention.[23][24]

Caption: General experimental workflow for NE inhibitor screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly potent irreversible inhibitors of neutrophil elastase generated by selection from a randomized DNA-valine phosphonate library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of neutrophil elastase contributes to attenuation of lipopolysaccharide-induced acute lung injury during neutropenia recovery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 21. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atsjournals.org [atsjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Neutrophil Elastase Inhibitor 6 (Alvelestat/AZD9668) for COPD Research Models

This technical guide provides a comprehensive overview of this compound, also known as Alvelestat and formerly as AZD9668, for its application in Chronic Obstructive Pulmonary Disease (COPD) research models. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows.

Introduction to Neutrophil Elastase and its Role in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction. A central element in its pathogenesis is the protease/anti-protease imbalance, with neutrophil elastase (NE) being a key enzyme driving the breakdown of the lung's extracellular matrix, perpetuating inflammation, and causing mucus hypersecretion.[1] Inhaled irritants like cigarette smoke trigger an influx of neutrophils into the lungs, which then release NE, leading to the degradation of elastin (B1584352) and other critical structural proteins.[1] This process establishes a vicious cycle of inflammation and tissue damage.[1]

Alvelestat (AZD9668): A Potent and Selective Neutrophil Elastase Inhibitor

Alvelestat is an orally bioavailable, potent, and reversible inhibitor of human neutrophil elastase.[1][2] Unlike earlier irreversible inhibitors, its reversible nature may offer a better safety profile.[2][3] Alvelestat has demonstrated high selectivity for neutrophil elastase over other serine proteases.[4] Its potential to mitigate lung inflammation and the subsequent structural and functional changes has been evaluated in various preclinical and clinical studies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Alvelestat (AZD9668) from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Alvelestat (AZD9668)

| Parameter | Value | Species | Notes |

| pIC₅₀ | 7.9 nM | Human | |

| IC₅₀ | 12 nM | Human | [5] |

| Kᵢ | 9.4 nM | Human | [5][6] |

| KᏧ | 9.5 nM | Human | [6] |

| Selectivity | >600-fold | Human | More selective for NE over other serine proteases.[5] |

Table 2: Preclinical Efficacy of Alvelestat (AZD9668) in COPD Models

| Model | Animal | Treatment | Key Findings |

| Acute Cigarette Smoke Exposure | Mouse | 1-10 mg/kg, oral, twice daily for 4 days | Reduced bronchoalveolar lavage (BAL) neutrophils and interleukin-1β.[2][6] |

| Human NE-Induced Lung Injury | Mouse, Rat | Oral administration | Prevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid.[2][5] |

| Chronic Cigarette Smoke Exposure | Guinea Pig | Prophylactic or therapeutic dosing | Prevented airspace enlargement and small airway wall remodeling.[2] |

Table 3: Clinical Pharmacodynamic Biomarkers (Phase 2, AATD-related Emphysema)

| Biomarker | Treatment Group (High Dose) | Placebo Group | Outcome |

| Blood Neutrophil Elastase Activity | Statistically significant reduction | No significant change | |

| Aα-val³⁶⁰ | Progressive decrease, statistically significant vs. placebo at weeks 8 & 12 | Increase at all time points | |

| Desmosine | Decrease over time | Increase over time |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is adapted from commercially available fluorometric screening kits.[7][8][9]

Objective: To determine the in vitro inhibitory activity of a test compound against neutrophil elastase.

Materials:

-

Neutrophil Elastase (human)

-

Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer

-

Test compound (e.g., Alvelestat)

-

Control inhibitor (e.g., Sivelestat or SPCK)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm or 485/525 nm depending on substrate)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the test compound to the desired concentrations in Assay Buffer.

-

Reconstitute and dilute the Neutrophil Elastase and substrate according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add 25 µL of the diluted test compound or control inhibitor to the wells of the 96-well plate. For the enzyme control well, add 25 µL of Assay Buffer.

-

Add 50 µL of the diluted Neutrophil Elastase solution to each well (except for the background control).

-

Mix gently and incubate the plate for 5 minutes at 37°C, protected from light.

-

Prepare a Reaction Mix containing the NE substrate according to the kit instructions.

-

Add 25 µL of the Reaction Mix to all wells, including the background control.

-

Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

-

This protocol is based on established methods for inducing emphysema in mice.[10][11][12]

Objective: To induce emphysema in mice to test the efficacy of NE inhibitors.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Porcine Pancreatic Elastase (PPE)

-

Sterile saline

-

Anesthetics (e.g., ketamine/xylazine)

-

Intratracheal or oropharyngeal instillation device (e.g., MicroSprayer)

Procedure:

-

Animal Preparation:

-

Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).

-

-

Elastase Instillation (Single Dose Protocol):

-

Position the anesthetized mouse in a supine position on a surgical board.

-

Expose the trachea through a small incision or use a non-invasive oropharyngeal approach.

-

Instill a single dose of PPE (e.g., 0.2 IU in 50 µL of saline) into the lungs using an intratracheal or oropharyngeal device.

-

Control animals receive an equal volume of sterile saline.

-

Allow the mice to recover in a warm environment.

-

-

Post-Instillation and Analysis:

-

Monitor the animals for signs of distress.

-

The test compound (Alvelestat) can be administered prophylactically (before PPE instillation) or therapeutically (after PPE instillation).

-

At a predetermined time point (e.g., 21-28 days post-instillation), euthanize the animals.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Perfuse and fix the lungs for histological analysis (e.g., H&E staining to measure mean linear intercept).

-

This protocol outlines a common method for inducing COPD-like features in mice using cigarette smoke exposure.[13][14][15]

Objective: To create a chronic model of COPD in mice to evaluate the long-term effects of NE inhibitors.

Materials:

-

C57BL/6 or BALB/c mice

-

Standard research-grade cigarettes

-

Whole-body or nose-only smoke exposure system

-

Test compound (Alvelestat)

Procedure:

-

Smoke Exposure:

-

Place the mice in the exposure chamber.

-

Expose the mice to cigarette smoke (e.g., 5 cigarettes per day, 5 days a week) for a chronic period (e.g., 3-6 months).

-

Control animals are exposed to filtered air under the same conditions.

-

-

Compound Administration:

-

Administer the test compound (Alvelestat) orally daily, either starting before the smoke exposure (prophylactic) or after a certain period of exposure (therapeutic).

-

-

Analysis:

-

At the end of the exposure period, perform lung function tests.

-

Collect BALF for analysis of inflammatory cells and mediators.

-

Harvest the lungs for histological assessment of emphysema (mean linear intercept) and small airway remodeling.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize key concepts.

Caption: Neutrophil Elastase Signaling in COPD.

Caption: Preclinical testing workflow for Alvelestat.

Conclusion

Alvelestat (AZD9668) is a well-characterized neutrophil elastase inhibitor with demonstrated efficacy in preclinical models of COPD. The data suggest its potential to reduce key inflammatory and structural changes associated with the disease. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Alvelestat and other novel NE inhibitors in the context of COPD. Further research is warranted to fully elucidate its long-term efficacy and safety in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 9. abcam.com [abcam.com]

- 10. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]

- 13. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]

- 14. scireq.com [scireq.com]

- 15. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]

The Role of Neutrophil Elastase Inhibitors in Cystic Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils. A key mediator of this inflammation and subsequent lung damage is neutrophil elastase (NE), a serine protease released by activated neutrophils. The persistent and excessive activity of NE in the CF airways leads to the degradation of structural lung proteins, impaired mucociliary clearance, and perpetuation of the inflammatory cycle. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy for mitigating lung disease in individuals with CF. This technical guide provides a comprehensive overview of the role of NE in CF pathophysiology and the investigation of NE inhibitors, with a focus on preclinical and clinical research methodologies. While a specific compound designated "Neutrophil elastase inhibitor 6" is not prominently identified in the scientific literature, this document will explore the broader class of NE inhibitors, using data from representative molecules to illustrate the principles of their investigation and therapeutic potential.

The Pathophysiological Role of Neutrophil Elastase in Cystic Fibrosis

In the cystic fibrosis lung, a cascade of events leads to a state of chronic, neutrophil-dominated inflammation. The defective cystic fibrosis transmembrane conductance regulator (CFTR) protein results in dehydrated and viscous mucus, which impairs mucociliary clearance and promotes chronic bacterial infections. This environment triggers a robust and persistent influx of neutrophils into the airways.

While neutrophils are essential for host defense, their excessive and prolonged presence in the CF lung becomes detrimental. Activated neutrophils release a variety of potent inflammatory mediators, including neutrophil elastase (NE).[1] NE is a powerful serine protease that contributes to lung damage through several mechanisms:

-

Degradation of Extracellular Matrix: NE breaks down key structural components of the lung parenchyma, including elastin, collagen, and proteoglycans, leading to bronchiectasis and emphysema.

-

Mucus Hypersecretion: NE stimulates goblet cells to produce more mucus, further exacerbating airway obstruction.

-

Impairment of Immune Defense: NE can cleave and inactivate antibodies and complement receptors, hindering the ability to fight off infections.

-

Perpetuation of Inflammation: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of inflammation.

The signaling pathway below illustrates the central role of neutrophil elastase in the inflammatory cascade within the cystic fibrosis airway.

Therapeutic Strategies: Inhibition of Neutrophil Elastase

Given the central role of NE in CF lung disease, its inhibition is a key therapeutic target. The goal of NE inhibitors is to reduce the proteolytic burden in the airways, thereby mitigating lung damage and inflammation. Several classes of NE inhibitors have been investigated, including:

-

Direct Inhibitors: These molecules bind directly to the active site of NE, preventing it from cleaving its substrates.

-

Indirect Inhibitors: These compounds target upstream pathways involved in the activation of NE. For example, inhibitors of dipeptidyl peptidase 1 (DPP1) prevent the maturation and activation of several neutrophil serine proteases, including NE.[2][3][4]

The following sections will provide an overview of the preclinical and clinical investigation of representative NE inhibitors.

Data Presentation: Quantitative Analysis of Neutrophil Elastase Inhibitors

The following tables summarize key quantitative data for several neutrophil elastase inhibitors that have been investigated for the treatment of inflammatory lung diseases, including cystic fibrosis.

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

| Compound | Class | Target | IC50 | Source |

| L-658,758 | Cephalosporin-based | Neutrophil Elastase | 38 µM | [5] |

| AZD9668 | Pyridone derivative | Neutrophil Elastase | - | - |

| POL6014 | M-macrocyclic peptide | Neutrophil Elastase | - | - |

| Brensocatib (INS1007) | Oxazepane derivative | Dipeptidyl Peptidase 1 (DPP1) | - | [2][4] |

Table 2: Summary of Clinical Trial Data for Neutrophil Elastase Inhibitors in Cystic Fibrosis

| Compound | Phase | Route of Administration | Key Findings | Reference |

| AZD9668 | II | Oral | No significant effect on sputum neutrophil counts or lung function. A trend towards reduction in some sputum inflammatory markers (IL-6, RANTES) and a significant reduction in urinary desmosine (B133005) were observed. | [6][7][8][9][10] |

| POL6014 | Ib/IIa | Inhaled | Well-tolerated. Demonstrated a >1-log reduction in active NE in the sputum of CF patients 3 hours after dosing. | [11][12][13][14] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of neutrophil elastase inhibitors.

Neutrophil Elastase Activity Assay (Spectrophotometric)

This assay is used to measure the enzymatic activity of neutrophil elastase in biological samples, such as sputum.

Principle: The assay utilizes a specific chromogenic substrate for neutrophil elastase. When cleaved by active NE, the substrate releases a colored product that can be quantified by measuring its absorbance at a specific wavelength.

Materials:

-

Sputum sol sample

-

Neutrophil elastase-specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)

-

Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Process sputum to obtain the sol phase (aqueous fraction). This may involve centrifugation and filtration.

-

Reaction Setup: In a 96-well plate, add the assay buffer, sputum sample, and the chromogenic substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculation: The NE activity is calculated based on the rate of change in absorbance over time and is typically expressed in units of concentration or activity per unit of sample volume.

Measurement of Inflammatory Biomarkers (Multiplex Immunoassay)

This method allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample.

Principle: The assay uses beads coated with specific antibodies against different inflammatory markers. When the sample is added, the markers bind to their respective antibodies on the beads. A secondary, fluorescently labeled antibody is then added to create a "sandwich," and the fluorescence intensity for each bead set is measured by a flow cytometer.

Materials:

-

Sputum sol or plasma sample

-

Multiplex immunoassay kit (containing antibody-coated beads, detection antibodies, and standards)

-

Wash buffer

-

Flow cytometer

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using the provided standards. Dilute samples as needed.

-

Incubation with Beads: Add the antibody-coated beads to a 96-well filter plate, followed by the standards and samples. Incubate to allow the analytes to bind.

-

Washing: Wash the beads to remove unbound material.

-

Incubation with Detection Antibodies: Add the biotinylated detection antibodies and incubate.

-

Incubation with Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) and incubate. The SAPE binds to the biotinylated detection antibodies.

-

Data Acquisition: Resuspend the beads in wash buffer and acquire the data on a flow cytometer.

-

Data Analysis: The concentration of each analyte is determined by comparing the sample's fluorescence intensity to the standard curve.

The following diagram illustrates a typical experimental workflow for evaluating a novel neutrophil elastase inhibitor.

Conclusion

The inhibition of neutrophil elastase represents a compelling therapeutic avenue for mitigating the progressive lung damage that is a hallmark of cystic fibrosis. While the term "this compound" does not correspond to a specific, widely recognized agent, the broader class of NE inhibitors has been the subject of extensive research. The data from representative compounds such as L-658,758, AZD9668, and POL6014, as well as indirect inhibitors like brensocatib, highlight the potential of this approach. The successful development of a safe and effective NE inhibitor for CF will likely require a multifaceted approach, including robust preclinical evaluation and well-designed clinical trials that incorporate relevant biomarkers of target engagement and clinical efficacy. This technical guide provides a foundational understanding of the rationale, methodologies, and current landscape of neutrophil elastase inhibition in the context of cystic fibrosis, serving as a valuable resource for researchers and drug developers in the field.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. What is Brensocatib used for? [synapse.patsnap.com]

- 3. Brensocatib: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Efficacy, safety and effect on biomarkers of AZD9668 in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qdcxjkg.com [qdcxjkg.com]

- 8. Efficacy, safety and effect on biomarkers of AZD9668 in cystic fibrosis | European Respiratory Society [publications.ersnet.org]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. researchgate.net [researchgate.net]

- 11. Santhera Announces Start Of Phase IbIIa Trial With POL6014 In Patients With Cystic Fibrosis [clinicalleader.com]

- 12. patientworthy.com [patientworthy.com]

- 13. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

The Role of Sivelestat (Neutrophil Elastase Inhibitor 6) in Mitigating Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key driver of extracellular matrix (ECM) degradation in a variety of inflammatory diseases. Its unregulated activity leads to the breakdown of critical structural proteins, including elastin (B1584352) and collagen, contributing to tissue damage and loss of function in conditions such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the mechanism and effects of the selective neutrophil elastase inhibitor, Sivelestat, referred to herein as "Neutrophil Elastase Inhibitor 6," in preventing ECM degradation. This document details the quantitative efficacy of Sivelestat and other relevant inhibitors, outlines key experimental protocols for their evaluation, and illustrates the associated signaling pathways.

Mechanism of Action: Targeting the Engine of ECM Destruction

Neutrophil elastase is a powerful protease with a broad substrate specificity, capable of degrading most components of the extracellular matrix.[1][2] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors like alpha-1-antitrypsin.[1] However, in inflammatory states, an overwhelming influx of neutrophils leads to an excess of NE, tipping the balance in favor of proteolysis and tissue destruction.[3]

Sivelestat is a potent, selective, and competitive inhibitor of neutrophil elastase.[4] It binds to the active site of the enzyme, forming a stable but reversible complex that prevents it from cleaving its substrates.[4][5] By directly neutralizing NE, Sivelestat preserves the structural integrity of the ECM, thereby mitigating inflammatory responses and protecting tissues from damage.[4][5] Its high specificity for neutrophil elastase over other proteases, such as pancreatic elastase, minimizes off-target effects.[6]

Quantitative Efficacy of Neutrophil Elastase Inhibitors

The potency of neutrophil elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following tables summarize the in vitro potency of Sivelestat and other notable NE inhibitors, as well as in vivo data demonstrating their effects on biomarkers of ECM degradation.

Table 1: In Vitro Potency of Selected Neutrophil Elastase Inhibitors

| Inhibitor | Target | IC50 Value | Source(s) |

| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 19-49 nM | [6][7] |

| Pancreatic Elastase | 5.6 µM | [6][7] | |

| Human Proteinase 3 (PR3) | 700 nM | [8] | |

| AZD9668 (Alvelestat) | Human Neutrophil Elastase | - | [9] |

| BAY 85-8501 | Human Neutrophil Elastase | 65 pM | [10] |

Table 2: In Vivo Effects of Neutrophil Elastase Inhibitors on ECM Degradation Biomarkers

| Inhibitor | Animal Model/Clinical Setting | Biomarker | Key Findings | Source(s) |

| Sivelestat | Angiotensin II-induced abdominal aortic aneurysm in mice | Elastin Fragmentation | Reduced elastin fragmentation in the aorta. | [3] |

| AZD9668 | Cystic Fibrosis Patients (Phase II Study) | Urinary Desmosine (B133005) | Statistically significant reduction in urinary desmosine levels, indicating decreased elastin breakdown. | [6] |

| Alvelestat (B605355) (AZD9668) | Alpha-1 Antitrypsin Deficiency Patients (Phase 2 Study) | Plasma Desmosine | Significant reduction in plasma desmosine levels with the 240 mg dose. | [11] |

Signaling Pathways in NE-Mediated ECM Degradation and Inhibition

Neutrophil elastase contributes to tissue damage not only through direct proteolysis of ECM components but also by modulating key inflammatory signaling pathways. Sivelestat's inhibition of NE can, therefore, have broader downstream anti-inflammatory effects.

Neutrophil Elastase-Mediated Inflammatory Cascade

Activated neutrophils release NE, which degrades ECM proteins like elastin and collagen. The resulting ECM fragments can act as damage-associated molecular patterns (DAMPs), further amplifying the inflammatory response by activating pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), creating a vicious cycle of inflammation and tissue destruction. Additionally, NE can directly and indirectly activate matrix metalloproteinases (MMPs), which also contribute to ECM breakdown.

Modulation by Sivelestat

By inhibiting NE, Sivelestat directly prevents the degradation of the ECM. This, in turn, reduces the generation of pro-inflammatory ECM fragments, thereby dampening the activation of downstream signaling cascades like the NF-κB pathway.[2] Furthermore, Sivelestat has been shown to modulate other signaling pathways implicated in inflammation and apoptosis, including the PI3K/AKT/mTOR and JNK pathways, contributing to its overall protective effects.[12]

Experimental Protocols

Evaluating the efficacy of neutrophil elastase inhibitors requires robust in vitro and in vivo experimental models. The following protocols provide detailed methodologies for key assays.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay is used to determine the potency (e.g., IC50) of an inhibitor against purified neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (NE)

-

NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Sivelestat (or other test inhibitors)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).

-

Create a series of dilutions of Sivelestat in Assay Buffer to achieve the desired final concentrations.

-

Dilute the NE stock solution to the working concentration in Assay Buffer.

-

Prepare the NE substrate solution in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a defined volume of each Sivelestat dilution.

-

Positive Control (No Inhibitor): Add Assay Buffer instead of the inhibitor.

-

Negative Control (No Enzyme): Add Assay Buffer instead of the NE solution.

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted NE solution to all wells except the negative control wells.

-

Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the NE substrate solution to all wells.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the negative control from all other wells to correct for background fluorescence.